An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenol: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenol: A Key Building Block for Modern Drug Discovery
Executive Summary
2,3-Difluoro-4-methoxyphenol, identified by its CAS Number 261763-29-5, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two vicinal fluorine atoms, a methoxy group, and a reactive phenol on the benzene ring creates a unique electronic and steric profile. This guide provides an in-depth analysis of this compound, from its fundamental properties and a proposed synthetic strategy to its applications as a key intermediate in the development of novel bioactive molecules. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] This whitepaper offers researchers and drug development professionals the technical insights required to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
In contemporary drug discovery, the deliberate incorporation of fluorine into lead compounds is a cornerstone of molecular design.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties. The trifluoromethyl (-CF3) and related fluorinated groups are known to increase metabolic stability by blocking sites of oxidative metabolism and enhance binding affinity through favorable electrostatic interactions.[2]
2,3-Difluoro-4-methoxyphenol is a prime example of a scaffold designed to leverage these benefits. The key features contributing to its utility are:
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Difluoro Substitution: The two adjacent fluorine atoms create a strong dipole moment and modulate the acidity of the phenolic proton, influencing its reactivity and potential for hydrogen bonding.
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Methoxy Group: This group acts as a powerful hydrogen bond acceptor and an ortho-para directing group in electrophilic aromatic substitution. Its presence is known to influence molecular conformation and interactions with biological targets.
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Phenolic Hydroxyl: This functional group is a versatile handle for subsequent chemical modifications, such as ether and ester formation, allowing for the straightforward linkage to other parts of a target molecule.
This combination makes 2,3-Difluoro-4-methoxyphenol not just an inert scaffold, but an active contributor to the pharmacodynamic and pharmacokinetic profile of a final drug candidate.
Compound Profile and Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and physicochemical data for 2,3-Difluoro-4-methoxyphenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 261763-29-5 | [1][4][5] |
| Molecular Formula | C₇H₆F₂O₂ | [1][5] |
| Molecular Weight | 160.12 g/mol | [1][5] |
| Appearance | Off-white to white solid | |
| SMILES | COc1ccc(O)c(F)c1F | [4][5] |
| InChIKey | CKKAZWYLHGNVDZ-UHFFFAOYSA-N | [4] |
Proposed Synthesis Pathway: A Directed ortho-Metalation Approach
Commercially available, 2,3-Difluoro-4-methoxyphenol can also be synthesized in the lab. A robust and regioselective method for preparing such polysubstituted phenols is through Directed ortho-Metalation (DoM).[6] This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium intermediate that can be trapped by an electrophile.[6]
In this case, the methoxy group (-OCH₃) can serve as the DMG. The synthesis would logically start from 1,2-difluoro-3-methoxybenzene and introduce the hydroxyl group in the final step.
Causality of Experimental Design:
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Starting Material: 1,2-Difluoro-3-methoxybenzene is chosen as the precursor. The methoxy group is a more powerful DMG than the fluoro groups, ensuring lithiation occurs at the C4 position, ortho to the methoxy group.
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Lithiation Reagent: n-Butyllithium (n-BuLi) is a common and effective strong base for deprotonating aromatic rings directed by a methoxy group. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Electrophilic Boronation: The aryllithium intermediate is trapped with trimethyl borate, B(OMe)₃. This electrophile is chosen because the resulting boronic ester can be readily oxidized to the desired phenol.
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Oxidative Workup: The boronic ester is oxidized to the phenol using a standard basic hydrogen peroxide workup. This is a high-yielding and reliable method for this transformation.
Synthesis Workflow Diagram
Caption: Proposed synthesis via Directed ortho-Metalation.
Detailed Experimental Protocol: Synthesis
Step 1: Directed ortho-Lithiation and Boronation
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Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1,2-difluoro-3-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is crucial for the stability of the aryllithium species and to ensure regioselectivity.
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Electrophilic Quench: Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 2: Oxidation and Product Isolation
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Oxidation: Cautiously add aqueous sodium hydroxide (e.g., 3 M, 2.0 eq) followed by the slow, dropwise addition of hydrogen peroxide (30% solution, 2.0 eq). Caution: This oxidation is exothermic. Maintain the temperature below 20 °C.
-
Workup: Stir the mixture at room temperature for 2 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2,3-Difluoro-4-methoxyphenol.
Applications in Drug Discovery and Development
2,3-Difluoro-4-methoxyphenol is primarily utilized as an intermediate for constructing more complex molecules with potential therapeutic applications.[1][2] Its phenolic hydroxyl group provides a convenient point of attachment for building out molecular complexity, while the difluoro-methoxy phenyl ring serves as a metabolically robust core.
Potential applications include its use in the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme.
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GPCR Ligands: The scaffold can be incorporated into ligands for G-protein coupled receptors.
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Anti-inflammatory and Anticancer Agents: Fluorinated chalcones and pyrazoles, which can be synthesized from related building blocks, have shown promise in these therapeutic areas.[1]
Drug Discovery Workflow Diagram
Caption: Use of the intermediate in a drug discovery pipeline.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol details the O-alkylation of the phenolic hydroxyl group, a common and crucial step in utilizing this building block.
-
Reactor Setup: In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary for the subsequent substitution reaction.
-
Reagent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq).
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Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired ether.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,3-Difluoro-4-methoxyphenol is essential. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
| Hazard Class | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Damage | Causes serious eye damage. Wear eye/face protection. |
| Respiratory | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |
| Handling | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Conclusion
2,3-Difluoro-4-methoxyphenol is a potent synthetic building block that provides a direct route to incorporating a metabolically robust, fluorinated aromatic core into complex molecules. Its unique substitution pattern offers a combination of electronic properties and a reactive handle that is highly valuable for medicinal chemists. The synthetic pathways and representative protocols detailed in this guide serve as a foundation for researchers to leverage this compound in the pursuit of novel therapeutics and other advanced materials.
References
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Stenutz. (n.d.). 2,3-difluoro-4-methoxyphenol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. Retrieved from [Link]
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ResearchGate. (n.d.). ortho‐Lithiation of methoxy‐substituted 42a and O⁻‐bearing 44‐Li.... Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
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